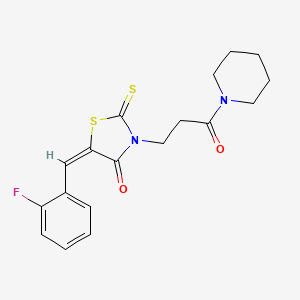

(E)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one

説明

(E)-5-(2-Fluorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a central 2-thioxothiazolidin-4-one core. Key structural features include:

- 2-Fluorobenzylidene substituent: An aromatic group with a fluorine atom at the ortho position, which may enhance electronic effects and influence intermolecular interactions such as hydrogen bonding or π-π stacking.

- Thioxo group: The sulfur atom at position 2 may participate in hydrogen bonding or serve as a pharmacophore in drug design .

The fluorine atom and piperidine moiety in this compound suggest tailored electronic and steric properties, distinguishing it from simpler analogs.

特性

IUPAC Name |

(5E)-5-[(2-fluorophenyl)methylidene]-3-(3-oxo-3-piperidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S2/c19-14-7-3-2-6-13(14)12-15-17(23)21(18(24)25-15)11-8-16(22)20-9-4-1-5-10-20/h2-3,6-7,12H,1,4-5,8-11H2/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMASKCASMFSRT-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a derivative of thioxothiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidin core with a fluorobenzylidene substituent and a piperidine moiety, which may influence its biological properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of thioxothiazolidin-4-one, including those similar to (E)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one, have been evaluated for antiviral properties. In a study involving molecular docking and dynamics simulations, these compounds exhibited interactions with the gp41 protein of HIV, although they were ultimately found to be toxic to host cells, limiting their effectiveness against HIV replication in vitro .

Antidiabetic Effects

Thioxothiazolidin derivatives have shown promise as aldose reductase inhibitors, which are beneficial in managing diabetic complications. One study demonstrated that certain substituted thioxothiazolidin-4-one derivatives improved metabolic parameters in diabetic rats by inhibiting aldose reductase activity . This suggests that similar compounds may offer therapeutic benefits in diabetes management.

Antioxidant Activity

Compounds in this class have also been investigated for their antioxidant properties. Substituted thioxothiazolidin derivatives have shown significant inhibition of lipid peroxidation, indicating potential protective effects against oxidative stress . The structure-activity relationship suggests that specific substitutions can enhance antioxidant efficacy.

Anticancer Potential

Several studies have highlighted the anticancer potential of thioxothiazolidin derivatives. For instance, certain compounds have demonstrated selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves induction of apoptosis through caspase pathways.

The biological activity of (E)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one likely involves multiple mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes such as aldose reductase or adenylate kinases, disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Oxidative Stress Modulation : By scavenging free radicals or inhibiting lipid peroxidation, these compounds can mitigate oxidative damage.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to programmed cell death, reducing tumor growth.

Case Studies and Research Findings

科学的研究の応用

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds related to (E)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one. For instance, derivatives such as 3,5-bis(2-fluorobenzylidene)-4-piperidone have demonstrated potent anti-proliferative effects against various cancer cell lines. These compounds interact selectively with thiol groups in tumor cells, indicating a mechanism that may involve disruption of cellular redox balance and induction of apoptosis .

Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. The structural features that allow for selective interaction with biological targets contribute to its efficacy in reducing inflammation .

Antimicrobial Activity

Compounds similar to (E)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one have also been evaluated for their antimicrobial activity. Studies indicate that these compounds are effective against various bacterial strains, particularly Gram-positive bacteria . This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of 3,5-bis(2-fluorobenzylidene)-4-piperidone (a related compound), researchers found significant cytotoxic effects against multiple cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism was attributed to the compound's ability to induce apoptosis through oxidative stress pathways .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of similar thiazolidinone derivatives. The results indicated that these compounds could inhibit pro-inflammatory cytokines in vitro, providing insights into their potential use in treating conditions like arthritis or other inflammatory disorders .

Data Tables

類似化合物との比較

Substituent Effects on Electronic Properties

- Fluorine vs. Nitro/Nitrobenzylidene (606958-10-5) : The electron-withdrawing fluorine in the target compound likely reduces aromatic electron density compared to the nitro group, affecting reactivity and binding to biological targets.

- Piperidinylpropyl vs.

Hydrogen Bonding and Crystal Packing

- The thioxo group in the target compound and the triazolone in 606958-10-5 exhibit strong hydrogen-bonding capacity, which may stabilize crystal lattices or protein-ligand interactions .

- Halogenated derivatives (e.g., 763107-11-5) rely more on halogen bonds than hydrogen bonds, reducing solubility in polar solvents .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via base-catalyzed condensation of a thiazolidinone precursor (e.g., 3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one) with 2-fluorobenzaldehyde. Key steps include:

- Reflux conditions : Use ethanol or methanol as solvents with NaOH/KOH (0.1–0.5 M) at 60–80°C for 6–12 hours .

- Purification : Recrystallize from ethanol-DMF (1:1) mixtures to enhance purity .

- Yield optimization : Monitor reaction progress via TLC; adjust molar ratios (1:1.2 aldehyde:thiazolidinone) and extend reflux time if intermediates persist .

Q. Which spectroscopic techniques are critical for confirming the stereochemical configuration and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Identify the (E)-configuration via coupling constants (J = 12–16 Hz for benzylidene vinyl protons) and assign piperidinylpropyl signals (δ 2.5–3.5 ppm for N-CH2 groups) .

- IR spectroscopy : Confirm thioxo (C=S) stretch at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic P212121 space group) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial or anticancer activity?

Methodological Answer:

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity assays : Employ MTT/WST-1 protocols on HepG2 (liver) and MCF-7 (breast) cancer cells, with IC50 calculated via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric role of the 2-fluorobenzylidene and piperidinylpropyl groups?

Methodological Answer:

- Analog synthesis : Replace 2-fluorobenzylidene with chloro/methoxy variants and modify the piperidine N-substituent (e.g., morpholine, pyrrolidine) .

- Bioactivity correlation : Test analogs in enzyme inhibition (e.g., HDAC or kinase assays) and correlate substituent electronic effects (Hammett σ values) with potency .

- Statistical analysis : Use multivariate regression (SPSS/R) to identify critical substituent parameters (e.g., lipophilicity, steric bulk) .

Q. What computational strategies align with experimental data to model hemoglobin subunit interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to hemoglobin α/β subunits (PDB: 1HHO). Prioritize poses with thioxothiazolidinone engaging heme-pocket residues (e.g., His87) .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess complex stability; validate with experimental IC50 values from hemoglobin oxidation assays .

Q. How should researchers resolve contradictory cytotoxicity data across cell lines (e.g., MCF-7 vs. HepG2)?

Methodological Answer:

- Mechanistic profiling : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis pathways .

- Target validation : Quantify expression of putative targets (e.g., caspase-3, Bcl-2) via Western blotting in responsive vs. resistant cell lines .

- Metabolic stability : Assess compound degradation in cell media (LC-MS/MS) to rule out false negatives .

Q. What experimental approaches validate covalent inhibition of cysteine proteases?

Methodological Answer:

- Kinetic assays : Measure time-dependent inactivation of papain or caspase-3 using fluorogenic substrates (e.g., Z-FR-AMC); compare kinact/KI values .

- Mass spectrometry : Detect covalent adducts (e.g., +78 Da for cysteine-thiol modification) via LC-HRMS after protease incubation .

- Mutagenesis : Engineer catalytic cysteine-to-serine mutants to confirm irreversible binding .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。